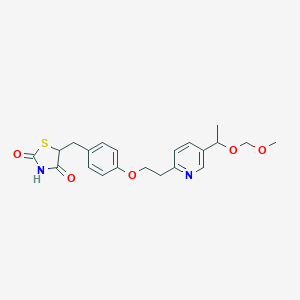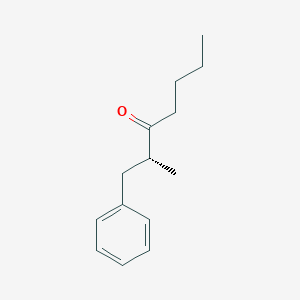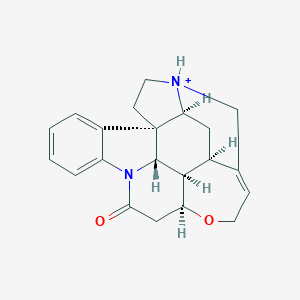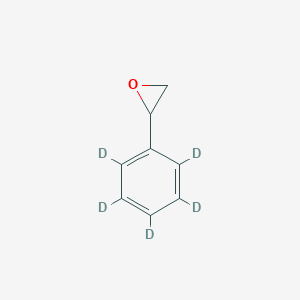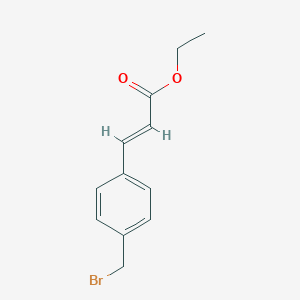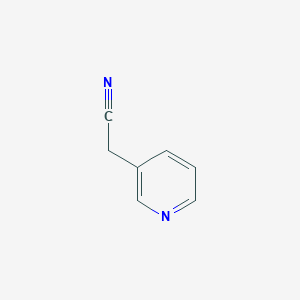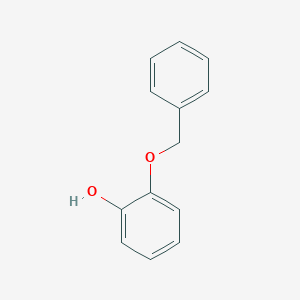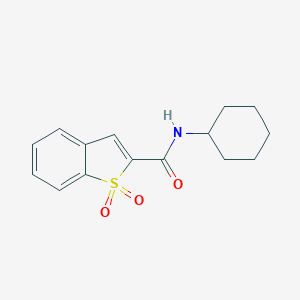
N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide, also known as CBX, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CBX belongs to the class of benzothiophene derivatives, which have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been shown to bind to the active site of HDACs and COX-2, thereby preventing their activity. This, in turn, leads to the modulation of gene expression and the production of inflammatory mediators, which can have therapeutic benefits in various diseases.
Efectos Bioquímicos Y Fisiológicos
N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects, depending on the disease model and the target protein. For instance, N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has also been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has several advantages as a tool compound for laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide is also highly selective for its target proteins, which can minimize off-target effects. However, one limitation of N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide is its low solubility in water, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide. One area of interest is the development of N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Several studies have reported promising results with N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide in preclinical models, and further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is the identification of new targets for N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide, which can expand its potential applications in drug discovery and development. Overall, N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide represents a promising tool compound for the development of new therapies for various diseases.
Métodos De Síntesis
N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzoic acid with cyclohexylamine, followed by the cyclization of the resulting intermediate with phosgene. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in drug discovery and development. Several studies have reported its ability to inhibit the activity of various enzymes and proteins that are involved in disease processes, such as cancer and inflammation. For instance, N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression and are often dysregulated in cancer cells. N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Propiedades
Número CAS |
149118-66-1 |
|---|---|
Nombre del producto |
N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide |
Fórmula molecular |
C15H17NO3S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-1,1-dioxo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NO3S/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)20(14,18)19/h4-6,9-10,12H,1-3,7-8H2,(H,16,17) |
Clave InChI |
VOZSTWKINVCUQY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2(=O)=O |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2(=O)=O |
Otros números CAS |
149118-66-1 |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



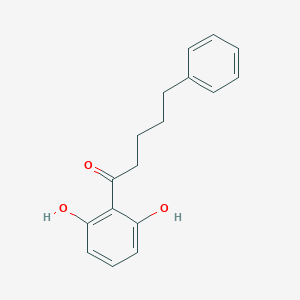
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)
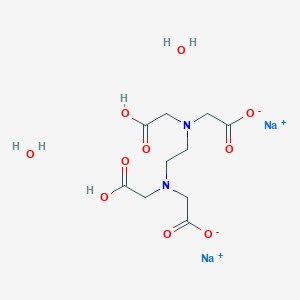
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
